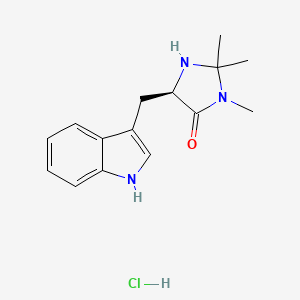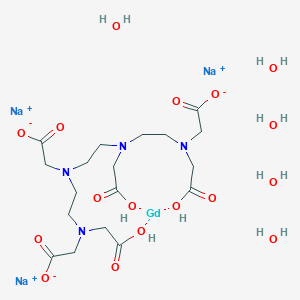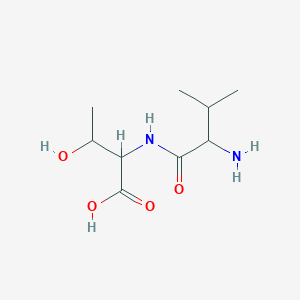
3-oxo-N-phenyldodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-oxo-N-phenyldodecanamide: is a synthetic organic compound with the molecular formula C18H27NO2 . . This compound mimics the native 3-oxo-C12 AHL signal utilized by Pseudomonas aeruginosa for quorum sensing, yet contains a non-hydrolysable aniline head group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-oxo-N-phenyldodecanamide typically involves the reaction of dodecanoic acid with aniline in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-oxo-N-phenyldodecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Applications De Recherche Scientifique
Chemistry: 3-oxo-N-phenyldodecanamide is used as a model compound in studying quorum sensing mechanisms in bacteria .
Biology: In biological research, it serves as an inhibitor of the LasR receptor in Pseudomonas aeruginosa, making it valuable in studies related to bacterial communication and biofilm formation .
Medicine: The compound’s inhibitory effects on bacterial receptors make it a potential candidate for developing antibacterial agents .
Mécanisme D'action
3-oxo-N-phenyldodecanamide exerts its effects by inhibiting the LasR receptor in Pseudomonas aeruginosa. The compound mimics the native 3-oxo-C12 AHL signal, binding to the LasR receptor and preventing the natural ligand from activating the receptor. This inhibition disrupts quorum sensing, a process critical for bacterial communication and biofilm formation .
Comparaison Avec Des Composés Similaires
- N-Decanoyl-L-homoserine lactone
- N-Dodecanoyl-L-homoserine lactone
- N-Decanoyl-DL-homoserine lactone
Uniqueness: 3-oxo-N-phenyldodecanamide is unique due to its non-hydrolysable aniline head group, which provides strong inhibition of the LasR receptor. This distinguishes it from other similar compounds that may not have the same inhibitory strength or stability .
Propriétés
Formule moléculaire |
C18H27NO2 |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
3-oxo-N-phenyldodecanamide |
InChI |
InChI=1S/C18H27NO2/c1-2-3-4-5-6-7-11-14-17(20)15-18(21)19-16-12-9-8-10-13-16/h8-10,12-13H,2-7,11,14-15H2,1H3,(H,19,21) |
Clé InChI |
GYOZLHQAMICVMN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)CC(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















